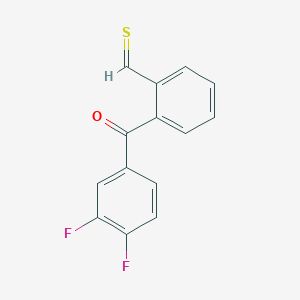![molecular formula C6H3BrClN3O B13007325 5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol](/img/structure/B13007325.png)
5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-alkyl-N-allyl-pyrrolo-2-carboxamides with Pd derivatives to produce pyrrolo[1,2-a]pyrazin-1-ones . This reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as or .
Reduction: Reduction reactions may involve agents like or .
Substitution: Halogen substitution reactions can be performed using nucleophiles like amines or thiols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazine-8-one , while substitution with amines can produce aminoimidazo[1,5-a]pyrazines .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule . It has shown promise in preliminary studies for its antimicrobial and antiviral properties .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents . These derivatives may exhibit activity against multidrug-resistant tuberculosis (MDR-TB) and other infectious diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts . Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins , leading to its antimicrobial or antiviral effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication or protein synthesis in microorganisms .
Comparison with Similar Compounds
- 8-Chloroimidazo[1,5-a]pyrazine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Comparison: Compared to these similar compounds, 5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol is unique due to its specific bromo and chloro substitutions, which may confer distinct chemical reactivity and biological activity . For instance, the presence of both bromine and chlorine atoms can influence the compound’s lipophilicity and electron distribution , potentially enhancing its bioavailability and efficacy in therapeutic applications .
Properties
Molecular Formula |
C6H3BrClN3O |
|---|---|
Molecular Weight |
248.46 g/mol |
IUPAC Name |
5-bromo-6-chloro-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C6H3BrClN3O/c7-4-5(8)10-6(12)3-1-9-2-11(3)4/h1-2H,(H,10,12) |
InChI Key |
UBIMEPCBKGQFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC(=C(N2C=N1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B13007242.png)
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)




![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)



![5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13007301.png)



